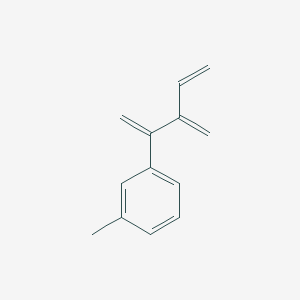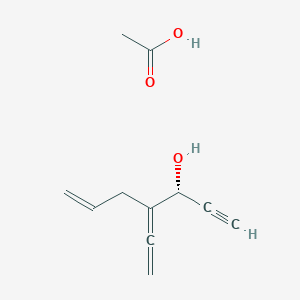![molecular formula C13H20FN3S B14218741 Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]- CAS No. 832099-28-2](/img/structure/B14218741.png)
Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]- is an organosulfur compound with the molecular formula C₁₃H₂₀FN₃S . This compound is part of the thiourea family, known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) under basic conditions . For the specific compound Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-, the synthetic route involves the reaction of 3-fluoro-4-(methylpentylamino)aniline with thiophosgene (CSCl₂) in the presence of a base such as triethylamine . The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfinyl and sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, amines, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as an intermediate in the production of other compounds.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for diseases such as cancer and bacterial infections.
Mecanismo De Acción
The mechanism of action of thiourea, [3-fluoro-4-(methylpentylamino)phenyl]- involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as mitogen-activated protein kinase-2 (MK-2), which plays a role in cell proliferation and survival . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: Basic structure with similar reactivity but lacks the fluorinated aromatic ring.
Phenethylthiazoylthiourea (PETT): Known for its antiviral activity, particularly against HIV.
Fluorinated Pyridine Derivatives: Exhibit high antimicrobial activity and are structurally similar due to the presence of fluorine.
Uniqueness
Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
832099-28-2 |
|---|---|
Fórmula molecular |
C13H20FN3S |
Peso molecular |
269.38 g/mol |
Nombre IUPAC |
[3-fluoro-4-[methyl(pentyl)amino]phenyl]thiourea |
InChI |
InChI=1S/C13H20FN3S/c1-3-4-5-8-17(2)12-7-6-10(9-11(12)14)16-13(15)18/h6-7,9H,3-5,8H2,1-2H3,(H3,15,16,18) |
Clave InChI |
CJVLVRFEHWKSIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(C)C1=C(C=C(C=C1)NC(=S)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


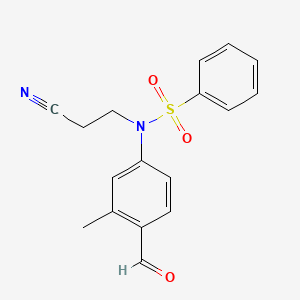
![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)
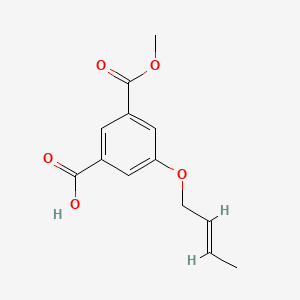
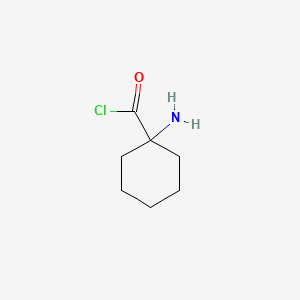

![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)
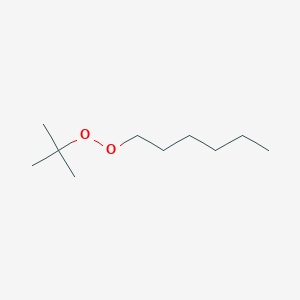
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
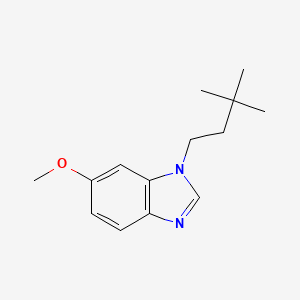
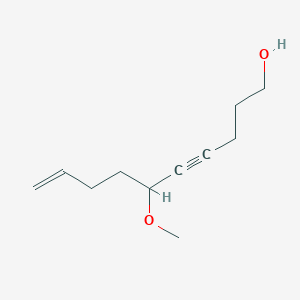
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
